An In-depth Technical Guide to 3-Aminocyclobutane-1-carbonitrile Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Aminocyclobutane-1-carbonitrile Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Aminocyclobutane-1-carbonitrile hydrochloride, a versatile building block of increasing importance in medicinal chemistry. We will delve into its core chemical and physical properties, established synthetic routes, characteristic reactivity, and its applications in modern drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Value of Strained Scaffolds
In the landscape of medicinal chemistry, small, conformationally constrained carbocycles are invaluable tools. The cyclobutane ring, in particular, offers a unique three-dimensional structure that can impart favorable properties to drug candidates, such as improved metabolic stability, reduced planarity, and the ability to orient key pharmacophoric groups in a precise manner[1]. 3-Aminocyclobutane-1-carbonitrile hydrochloride emerges as a particularly useful bifunctional building block, providing two reactive handles—an amine and a nitrile—on a rigid scaffold, enabling the synthesis of diverse and structurally novel compound libraries.
Chapter 1: Physicochemical and Structural Characterization
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development.
Identification and Core Properties
The hydrochloride salt form of 3-Aminocyclobutane-1-carbonitrile enhances its stability and handling properties as a solid.
| Identifier | Value | Source |
| CAS Number | 1523572-04-4 | ChemShuttle |
| Molecular Formula | C₅H₉ClN₂ | Derived |
| Molecular Weight | 132.59 g/mol | Derived |
| IUPAC Name | 3-aminocyclobutane-1-carbonitrile;hydrochloride | --- |
| Physical Form | Solid | Sigma-Aldrich[2] (Analog) |
| Storage | Store at room temperature, under inert gas | ChemicalBook[3] (Analog) |
Note: Data for the exact carbonitrile hydrochloride is limited; some properties are inferred from closely related analogs like methyl 3-aminocyclobutane-1-carboxylate hydrochloride.
Stereochemistry
The 1,3-disubstituted cyclobutane ring can exist as cis and trans diastereomers. The specific spatial arrangement of the amino and carbonitrile groups is critical as it profoundly influences how the molecule interacts with biological targets[4]. The relative stereochemistry must be rigorously controlled during synthesis and confirmed by analytical techniques.
Spectral Analysis (Predicted)
While specific spectra for this exact compound are not widely published, we can predict the key features based on its structure and data from analogous compounds. This predictive insight is crucial for chemists to quickly identify and confirm the structure during synthesis.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring. One would anticipate multiplets for the ring protons (CH and CH₂ groups) and a broad singlet for the amine (NH₂) protons, which may exchange with D₂O. The proton alpha to the nitrile group and the proton alpha to the amino group would be key diagnostic signals.
-
¹³C NMR: The carbon NMR would show distinct signals for the two CH carbons of the cyclobutane ring, one bearing the amino group and one the nitrile. A signal for the CH₂ carbons and a characteristic signal for the nitrile carbon (C≡N) in the 115-125 ppm region would be expected.
-
IR Spectroscopy: Key vibrational bands would include a sharp, medium-intensity peak around 2240 cm⁻¹ for the C≡N stretch and N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a parent ion for the free base (C₅H₈N₂) at m/z ≈ 84.07.
Chapter 2: Synthesis and Manufacturing
The synthesis of functionalized cyclobutanes can be challenging, but several strategies have been developed. A common conceptual approach involves the [2+2] cycloaddition or the manipulation of pre-existing cyclobutane cores.
A Plausible Synthetic Pathway
A logical synthetic route could start from a commercially available precursor like 3-oxocyclobutane-1-carboxylic acid. The following workflow illustrates a potential multi-step synthesis.
Caption: A potential synthetic workflow from a ketone precursor.
Experimental Protocol: Reductive Amination
This protocol details the conversion of a ketone intermediate to the final amine, a pivotal step in the synthesis.
Objective: To synthesize 3-Aminocyclobutane-1-carbonitrile from 3-Oxocyclobutane-1-carbonitrile via reductive amination.
Materials:
-
3-Oxocyclobutane-1-carbonitrile
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (2M in diethyl ether)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-Oxocyclobutane-1-carbonitrile (1.0 equiv) and ammonium acetate (5-10 equiv). Dissolve the solids in anhydrous DCM.
-
Scientist's Note: An excess of the ammonia source (ammonium acetate) is used to drive the equilibrium towards imine formation, maximizing the yield of the desired product.
-
-
Reductant Addition: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise over 15 minutes.
-
Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the ketone starting material than the intermediate iminium ion, which minimizes the formation of the alcohol side-product. Portion-wise addition at low temperature helps control the reaction rate.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Scientist's Note: The bicarbonate quench neutralizes the acidic reaction medium and destroys any remaining reducing agent.
-
-
Purification (Free Base): Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel chromatography if necessary.
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product.
Chapter 3: Chemical Reactivity and Derivatization
The synthetic utility of 3-aminocyclobutane-1-carbonitrile hydrochloride lies in the orthogonal reactivity of its two functional groups.
-
The Amino Group: As a primary amine, it readily undergoes standard transformations such as N-acylation with acyl chlorides or anhydrides, N-alkylation with alkyl halides, and formation of ureas, sulfonamides, and amides via coupling reactions (e.g., using EDC/HOBt)[5]. These reactions are fundamental in library synthesis for structure-activity relationship (SAR) studies.
-
The Nitrile Group: The carbonitrile is a versatile functional group. It can be:
-
Hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Converted to a tetrazole ring, a common bioisostere for carboxylic acids, by reaction with azides.
-
This dual functionality allows for the molecule to be used as a scaffold, extending in two different vectors to explore chemical space.
Chapter 4: Applications in Medicinal Chemistry and Drug Discovery
The rigid cyclobutane core is an attractive alternative to more flexible alkyl chains or other ring systems like cyclopentane or piperidine[1][6]. Its incorporation can significantly impact a molecule's pharmacological profile.
Role as a Bioisostere and Scaffold
-
Conformational Constraint: Replacing a flexible linker with the cyclobutane scaffold locks the relative orientation of the amino and nitrile (or derivative) groups. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing potency.
-
Improved Physicochemical Properties: The introduction of sp³-rich scaffolds like cyclobutane can increase the fraction of sp³ carbons (Fsp³) in a molecule. This is often correlated with improved solubility, reduced toxicity, and better clinical success rates.
-
Vectorial Exploration: As a 1,3-disubstituted scaffold, it allows chemists to project functional groups into distinct regions of a binding pocket, making it an excellent tool for lead optimization.
Drug Discovery Workflow Integration
The building block is typically used in the lead discovery and optimization phases of a drug discovery campaign.
Caption: Use of the building block in a drug discovery workflow.
Chapter 5: Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is essential.
-
Safety: Based on analogous compounds, 3-Aminocyclobutane-1-carbonitrile hydrochloride should be considered harmful if swallowed or inhaled and may cause skin and serious eye irritation[3]. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air. Storing at room temperature is generally acceptable[2][3].
Conclusion
3-Aminocyclobutane-1-carbonitrile hydrochloride is a high-value building block for medicinal chemistry. Its rigid, three-dimensional structure combined with two versatile, orthogonal functional groups provides a powerful platform for the design and synthesis of novel small molecules. A deep understanding of its properties, synthesis, and reactivity enables chemists to strategically leverage this scaffold to address key challenges in drug discovery, from improving potency and selectivity to optimizing ADME properties.
References
-
PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supplementary Information for a relevant synthesis. [Link]
-
Supporting Information. Characterization Data of Products. [Link]
-
Oakwood Chemical. methyl cis-3-aminocyclopentane-1-carboxylate hydrochloride. [Link]
-
E-BuyChem. (1s,3r)-methyl-3-aminocyclobutane carboxylate hydrochloride. [Link]
-
ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
-
PubMed Central. Cyclobutanes in Small-Molecule Drug Candidates. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | 1354940-69-4 [sigmaaldrich.com]
- 3. (1s,3s)-methyl 3-aminocyclobutane carboxylate hydrochloride | 1212304-86-3 [amp.chemicalbook.com]
- 4. CAS 1212304-86-3: (1s,3s)-methyl 3-aminocyclobutane carbox… [cymitquimica.com]
- 5. rsc.org [rsc.org]
- 6. Methyl 1-amino-3-oxocyclobutane-1-carboxylate hcl | 2470440-57-2 | Benchchem [benchchem.com]

